

Characterization of Pharmaceutical Hydrates Using Powder X-ray Diffraction: Application Notes and Protocols

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Compound of Interest

Compound Name: Hydroxide, hydrate

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Introduction

The hydration state of an active pharmaceutical ingredient (API) is a critical quality attribute that can significantly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2] Pharmaceutical hydrates are crystalline solids that incorporate water molecules into their lattice structure. These are distinct from anhydrous forms of the same compound and are classified as pseudopolymorphs.[2] Characterizing and controlling the hydration state is therefore essential during drug development, formulation, and manufacturing to ensure product quality and performance.[3]

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique and a primary tool for the solid-state characterization of pharmaceutical hydrates.[4][5] It provides a unique "fingerprint" of a crystalline solid based on the diffraction of X-rays by the crystal lattice. This allows for the unambiguous identification of different crystalline forms, including the differentiation between anhydrous and hydrated states.[1] Furthermore, PXRD can be employed for the quantitative analysis of mixtures of these forms and to study phase transitions as a function of environmental conditions such as temperature and humidity.[6][7]

These application notes provide a comprehensive overview and detailed protocols for the characterization of pharmaceutical hydrates using PXRD.

Principle of PXRD in Hydrate Characterization

The incorporation of water molecules into the crystal lattice of a hydrate alters the unit cell dimensions and symmetry compared to its anhydrous counterpart. This results in a distinct PXRD pattern with characteristic peak positions (2θ values) and intensities.^[2] By comparing the PXRD pattern of an unknown sample to reference patterns of the anhydrous and known hydrated forms, one can identify the solid-state form of the API.

Application Note 1: Qualitative Identification of Hydrated and Anhydrous Forms

Objective: To qualitatively identify the solid-state form of a pharmaceutical compound and differentiate between its anhydrous and hydrated forms.

Methodology Summary: The PXRD pattern of the sample is collected and compared with reference patterns of the known anhydrous and hydrated forms. A match in the peak positions confirms the identity of the solid form.

Example: Theophylline

Theophylline, a bronchodilator, exists as an anhydrous form and a stable monohydrate. The PXRD patterns of theophylline anhydrous and theophylline monohydrate are significantly different, allowing for straightforward identification.

Application Note 2: Quantitative Analysis of Hydrate Content

Objective: To determine the relative amounts of anhydrous and hydrated forms in a mixture.

Methodology Summary: Quantitative phase analysis (QPA) using PXRD can be performed using several methods, including the Rietveld refinement method.^[8] This method involves fitting a calculated PXRD pattern, based on the crystal structures of the components, to the experimental pattern of the mixture. The relative amounts of each phase are determined from the scale factors used to generate the best fit.^{[8][9]}

Key Considerations for Quantitative Analysis:

- Reference Standards: Pure, fully crystalline reference materials for each phase are required.
- Preferred Orientation: Sample preparation techniques should minimize preferred orientation of the crystallites, which can affect peak intensities.
- Amorphous Content: The presence of amorphous material can be accounted for using an internal standard method.[\[9\]](#)

Application Note 3: Monitoring Dehydration and Phase Transitions

Objective: To study the solid-state transformations of a hydrate as a function of temperature or humidity.

Methodology Summary: Variable Temperature PXRD (VT-PXRD) and Variable Humidity PXRD (VH-PXRD) are powerful techniques for monitoring phase transitions in real-time.[\[6\]](#) The sample is heated or exposed to varying humidity levels within the PXRD instrument, and diffraction patterns are collected at different intervals. Changes in the PXRD patterns indicate phase transformations.

Example: Carbamazepine Dihydrate

Carbamazepine, an anticonvulsant, can exist as a dihydrate.[\[10\]](#) Upon heating, carbamazepine dihydrate dehydrates and can transform into different anhydrous polymorphic forms.[\[11\]](#) VT-PXRD can be used to monitor this dehydration process and identify the resulting anhydrous forms.[\[11\]](#)

Data Presentation

The following tables summarize quantitative data for common pharmaceutical hydrates.

Table 1: Characteristic PXRD Peaks for Theophylline Anhydrous and Monohydrate

Form	Characteristic 2 θ Peaks (°)[12]
Theophylline Anhydrous	7.1, 11.6, 12.2, 13.3, 14.8
Theophylline Monohydrate	8.7, 10.5, 12.6, 14.4, 17.5

Table 2: Characteristic PXRD Peaks for Carbamazepine Anhydrous (Form III) and Dihydrate

Form	Characteristic 2 θ Peaks (°)[13]
Carbamazepine Anhydrous (Form III)	15.2, 15.8, 17.0, 27.2, 27.5
Carbamazepine Dihydrate	8.9, 18.9, 19.46

Table 3: Crystallographic Data for Ampicillin Anhydrous and Trihydrate

Parameter	Ampicillin Anhydrous	Ampicillin Trihydrate[14]
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 ₁	P2 ₁ 2 ₁ 2 ₁
a (Å)	16.35	16.03
b (Å)	6.22	17.99
c (Å)	8.16	6.55
β (°)	96.9	90
Volume (Å ³)	824.7	1888.7

Experimental Protocols

Protocol 1: Standard PXRD Analysis for Qualitative Identification

1. Sample Preparation: 1.1. Gently grind the sample using a mortar and pestle to ensure a fine, homogeneous powder. Avoid excessive grinding, which can induce phase transformations or amorphization.[15] 1.2. If sufficient sample is available (~200 mg), pack the powder into a

standard sample holder. Ensure the sample surface is flat and level with the holder's surface.

[16] 1.3. For small sample quantities, use a low-background sample holder or pack the sample into a capillary tube.[15]

2. Instrument Setup and Data Collection: 2.1. Use a diffractometer with a Cu K α radiation source. 2.2. Set the generator to 40 kV and 40 mA.[17] 2.3. Collect the data over a 2θ range of 5° to 40° . 2.4. Use a step size of 0.02° and a scan speed of $1\text{--}2^\circ/\text{min}$. 2.5. Ensure the instrument is properly aligned using a standard reference material.

3. Data Analysis: 3.1. Process the raw data to remove background noise. 3.2. Identify the peak positions (2θ values) and their relative intensities. 3.3. Compare the experimental pattern with reference patterns from a database (e.g., ICDD PDF) or in-house standards of the pure anhydrous and hydrated forms. 3.4. A match in peak positions confirms the identity of the phase.

Protocol 2: Quantitative Analysis using Rietveld Refinement

1. Sample and Standard Preparation: 1.1. Prepare physical mixtures of known concentrations of the pure anhydrous and hydrated forms to create a calibration curve or to validate the Rietveld method. 1.2. For samples with potential amorphous content, prepare a mixture with a known amount of a crystalline internal standard (e.g., corundum).[9]

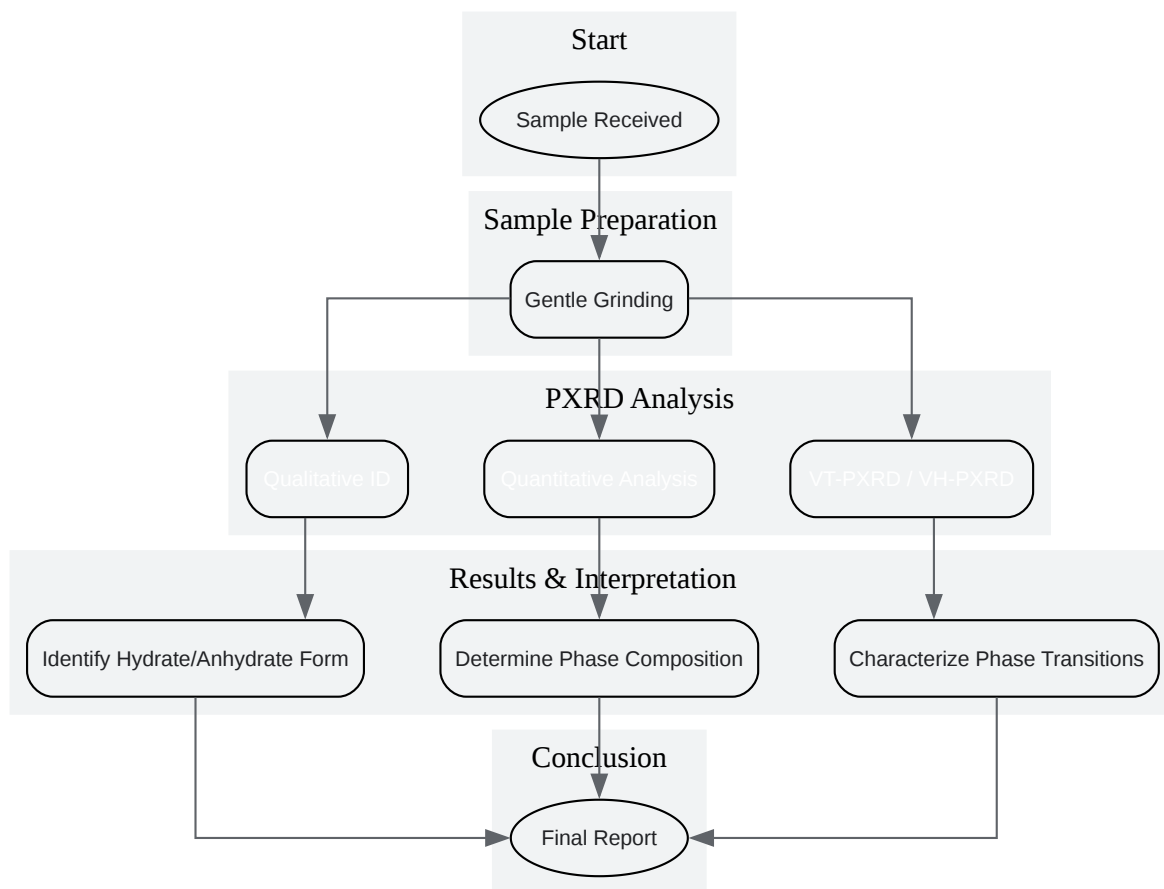
2. Data Collection: 2.1. Collect high-quality PXRD data with a good signal-to-noise ratio. This may require longer scan times.

3. Rietveld Refinement: 3.1. Use specialized software (e.g., TOPAS, FullProf) for Rietveld analysis.[8][9] 3.2. Input the crystal structure data (CIF files) for all known crystalline phases in the sample. 3.3. Refine the structural and instrumental parameters to achieve the best fit between the calculated and observed diffraction patterns. 3.4. The software will output the weight fraction of each phase in the mixture.

Protocol 3: Variable Temperature PXRD (VT-PXRD) for Phase Transition Analysis

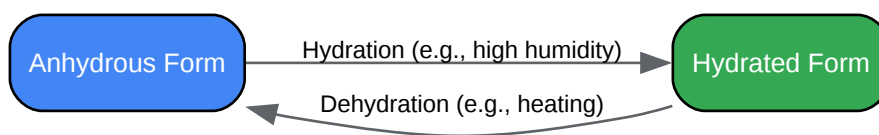
1. Sample Preparation: 1.1. Place a small amount of the hydrate sample on a temperature-controlled stage.
2. Instrument Setup and Data Collection: 2.1. Program the heating-cooling cycle. For example, heat from 30 °C to 200 °C at a rate of 10 °C/min.[\[10\]](#) 2.2. Collect PXRD patterns at regular temperature intervals (e.g., every 5-10 °C).[\[10\]](#)
3. Data Analysis: 3.1. Analyze the series of PXRD patterns to identify changes in peak positions and the appearance or disappearance of peaks as a function of temperature. 3.2. Correlate the changes in the PXRD patterns with thermal events observed by complementary techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).

Visualizations



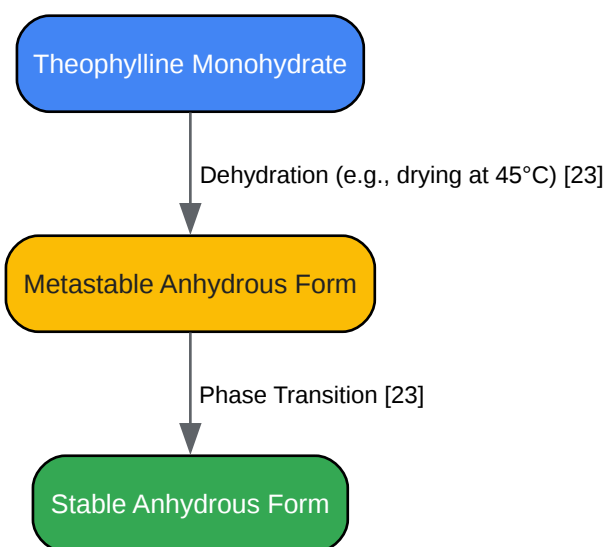
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Caption: Experimental workflow for hydrate characterization using PXRD.



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Caption: Logical relationship between anhydrous and hydrated forms.



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Caption: Phase transition pathway of theophylline monohydrate.

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